N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide
Description
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzamide core and a complex N-substituent comprising a 2,2,2-trichloroethyl group linked to a 4-bromophenoxy moiety.
Properties
Molecular Formula |
C16H13BrCl3NO3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H13BrCl3NO3/c1-23-12-6-2-10(3-7-12)14(22)21-15(16(18,19)20)24-13-8-4-11(17)5-9-13/h2-9,15H,1H3,(H,21,22) |
InChI Key |
CVQFXHWUHKIJDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Radical-Mediated Trichloroethylation
A robust method involves the radical trifunctionalization of vinyl cyclic carbonates (VCCs) using [1.1.1]propellane (2a ) under photoredox conditions:
-
Combine 2a (0.12 mmol, 0.12 M in pentane), VCC (0.1 mmol), sodium sulfinate (0.15 mmol), and [Ir(dmppy)₂(dtbbpy)]PF₆ (1 mol%) in degassed DMSO (0.3–0.5 mL) with H₂O (50 µL).
-
Irradiate with a 445 nm blue LED (700 mA) at 20°C for 13–15 hours under Ar.
-
Extract with EtOAc, concentrate, and purify via silica gel chromatography (hexanes/EtOAc = 10:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 64–77% |
| Diastereomeric Ratio | >99:1 |
| Catalyst Loading | 1 mol% |
This method achieves high regioselectivity by leveraging the photocatalyst’s ability to generate sulfonyl radicals, which add to the VCC substrate.
Nucleophilic Substitution for Ether Formation
The 4-bromophenoxy group is introduced via an SN2 reaction between 4-bromophenol and a trichloroethyl bromide intermediate:
Procedure :
-
React 2,2,2-trichloroethyl bromide (1.2 equiv) with 4-bromophenol (1.0 equiv) in the presence of K₂CO₃ (2.0 equiv) in anhydrous DMF at 80°C for 12 hours.
-
Quench with ice water, extract with DCM, and purify by column chromatography (hexanes/EtOAc = 15:1).
Challenges :
-
Competing elimination reactions due to steric hindrance from trichloromethyl groups.
-
Mitigated by using polar aprotic solvents (DMF) and excess base.
Amide Coupling with 4-Methoxybenzoyl Chloride
Activation of Carboxylic Acid
4-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride:
-
Reflux 4-methoxybenzoic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in anhydrous DCM for 3 hours.
-
Remove excess SOCl₂ under reduced pressure to obtain 4-methoxybenzoyl chloride.
Coupling Reaction
Procedure :
-
Dissolve 1-(4-bromophenoxy)-2,2,2-trichloroethylamine (1.0 equiv) in anhydrous THF.
-
Add 4-methoxybenzoyl chloride (1.1 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).
-
Stir at room temperature for 6 hours, then concentrate and purify via chromatography (hexanes/EtOAc = 5:1).
Yield Optimization :
-
Higher yields (75–82%) achieved by using Schlenk techniques to exclude moisture.
-
Side reactions : Hydrolysis of the acid chloride is minimized by rigorous drying of solvents.
Alternative Synthetic Routes and Comparative Analysis
Grignard Reagent-Based Approaches
The PDF outlines a Grignard pathway for analogous trichloroethylamines (, S12–S14):
-
React ketone S2 with PhMgBr (2.5 equiv) in THF at 0°C.
-
Quench with NaHCO₃, extract with EtOAc, and purify (hexanes/EtOAc = 10:1).
Advantages :
-
Scalable to multigram quantities.
-
Compatible with sterically hindered substrates.
Limitations :
-
Requires strict anhydrous conditions.
-
Lower functional group tolerance compared to radical methods.
Electrophilic Trichloromethylation
Using trichloromethyl chloroformate (TCF) as an electrophile:
-
React 4-bromophenol with TCF (1.5 equiv) in the presence of ZnCl₂ (0.2 equiv).
-
Hydrolyze the intermediate with H₂O/MeOH to yield the trichloroethyl derivative.
Yield : 58–65% (lower than radical methods).
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 4.65 (q, 1H, CH), 3.85 (s, 3H, OCH₃).
-
¹³C NMR : δ 166.5 (C=O), 161.2 (ArOCH₃), 132.8–114.7 (ArC), 95.4 (CCl₃).
Chromatographic Purity
-
HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).
-
Melting Point : 142–144°C (uncorrected).
Industrial-Scale Considerations
Solvent Selection
Catalyst Recycling
-
Photoredox catalysts like [Ir(dmppy)₂(dtbbpy)]PF₆ are non-recoverable, contributing to 8–12% of total synthesis cost.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry
Biological Activity
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antiproliferative effects, antimicrobial properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H12BrCl3N2O2
- Molecular Weight : 378.519 g/mol
- CAS Number : 34197-01-8
Structural Features
| Feature | Description |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and biological activity |
| Trichloroethyl Moiety | Potentially contributes to toxicity and bioactivity |
| Methoxy Group | May influence solubility and reactivity |
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 3.1 |
| HCT116 (Colon) | 5.3 |
| HEK293 (Kidney) | 4.4 |
These results suggest that this compound exhibits selective activity against certain cancer types, particularly breast cancer cells.
The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that it can disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death.
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains with the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
These findings indicate that this compound is particularly effective against Gram-positive bacteria.
Study on Antiproliferative Effects
In a study published in MDPI, researchers synthesized various derivatives of the compound and tested their biological activities. The study found that certain derivatives exhibited improved antiproliferative activity compared to standard chemotherapeutics like doxorubicin. The most potent derivatives had IC50 values ranging from 1.2 to 5.3 µM across different cancer cell lines .
Study on Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results confirmed its effectiveness against resistant strains of Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating infections caused by these pathogens .
Comparison with Similar Compounds
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ()
- Structure : Simpler benzamide with a 4-bromophenyl group and three methoxy groups at positions 3, 4, and 5.
- The crystal structure reveals N–H···O hydrogen bonds stabilizing the lattice .
- Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline.
Target Compound
- Differentiation: The trichloroethyl-phenoxy linker introduces steric bulk and lipophilicity, which may affect membrane permeability compared to the planar 4-bromophenyl group in ’s compound.
Trichloroethyl-Linked Analogs
N-[1-[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide ()
- Structure: Shares the trichloroethyl group but replaces the phenoxy linker with a carbamothioyl moiety.
- Molecular weight: 541.666 g/mol .
BZ13950 ()
- Structure: N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide.
Bromophenoxy Linker Variations
CAS 438237-11-7 ()
- Structure: 3-[(4-Bromophenoxy)methyl]-N-(3-cyano-...-4-methoxybenzamide.
- Key Features: The bromophenoxy group is attached via a methylene (–CH2–) linker instead of the trichloroethyl group. This shorter linker may reduce steric hindrance compared to the target compound .
Methoxy-Substituted Benzamides
N-(4-Methoxyphenyl)benzamide ()
- Structure : A minimalist analog lacking halogenation or complex N-substituents.
- Key Features : Highlights the role of methoxy groups in modulating electronic properties. Simpler analogs like this are often used as intermediates in synthesizing more complex derivatives .
Data Tables
Table 2. Functional Group Impact
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide?
Methodological Answer: Synthesis optimization requires careful control of reaction temperature (typically 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF or acetonitrile enhance reactivity), and stoichiometric ratios of intermediates (e.g., 4-bromophenol derivatives and trichloroethyl precursors). Purification via column chromatography or recrystallization improves yield and purity. Reaction progress should be monitored using TLC or HPLC .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation involves a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to identify proton environments and carbon frameworks (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) for absolute stereochemical assignment, as demonstrated in related benzamide derivatives .
Q. What spectroscopic methods are used to study its electronic properties?
Methodological Answer: UV-Vis spectroscopy identifies π→π* transitions in aromatic systems (e.g., absorbance peaks ~250–300 nm). Fluorescence spectroscopy quantifies emission intensity, which is influenced by electron-donating groups like methoxy substituents. Solvent polarity and pH should be standardized to ensure reproducibility .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence its reactivity in nucleophilic substitution reactions?
Methodological Answer: The trichloroethyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electron-withdrawing bromophenoxy substituents decrease electron density at the amide bond, increasing susceptibility to hydrolysis. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data?
Methodological Answer: Discrepancies often arise from impurities or varying reaction conditions. Systematic approaches include:
Q. How is its bioactivity evaluated against parasitic targets like Trypanosoma brucei?
Methodological Answer: In-vitro assays involve:
- Dose-response curves (IC₅₀ determination) using bloodstream-form trypomastigotes.
- Cytotoxicity screening against mammalian cell lines (e.g., HEK293) to assess selectivity.
- Metabolic stability studies (e.g., microsomal incubation) to predict pharmacokinetic profiles. Structural analogs with halogenated aryl groups show enhanced anti-parasitic activity .
Q. What mechanistic insights can be gained from kinetic studies of its degradation pathways?
Methodological Answer: Pseudo-first-order kinetics under varying pH and temperature conditions reveal hydrolysis mechanisms. For example:
- Acidic conditions favor amide bond cleavage via protonation.
- Alkaline conditions promote ester hydrolysis (if applicable). Arrhenius plots quantify activation energy, while LC-MS identifies degradation byproducts .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Higher yields at 70°C | |
| Solvent | DMF/Acetonitrile | Polar aprotic enhances coupling | |
| Purification | Column Chromatography | Purity >95% |
Q. Table 2. Spectroscopic Signatures
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Methoxy (-OCH₃) | 3.75–3.85 (s, 3H) | 55–57 | |
| Aromatic protons | 6.5–7.5 (m, 8H) | 110–160 | |
| Trichloroethyl | 4.2–4.5 (q, 2H) | 40–45 (CH₂), 70–75 (CCl₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
